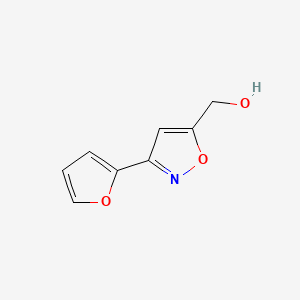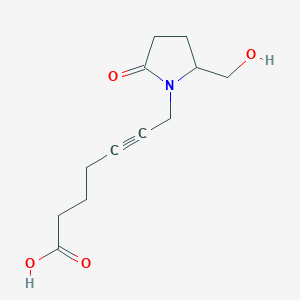![molecular formula C9H7F2NO2 B12881891 2-(Difluoromethyl)-6-methoxybenzo[d]oxazole](/img/structure/B12881891.png)
2-(Difluoromethyl)-6-methoxybenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-6-methoxybenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with a difluoromethyl group at the second position and a methoxy group at the sixth position. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-6-methoxybenzo[d]oxazole typically involves the difluoromethylation of a benzoxazole precursor. One common method is the reaction of 2-aminophenol with difluoromethylating agents under specific conditions. For instance, the use of sodium tert-butoxide (NaO t-Bu) as a base and elemental sulfur can facilitate the formation of difluoromethyl benzoxazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts or other efficient reagents. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-6-methoxybenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at specific positions on the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with different functional groups, while substitution reactions can introduce new substituents at various positions on the benzoxazole ring .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-6-methoxybenzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-6-methoxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Difluoromethyl)-6-methoxybenzo[d]oxazole include other benzoxazole derivatives with different substituents, such as:
- 2-(Trifluoromethyl)-benzoxazole
- 2-(Chloromethyl)-benzoxazole
- 2-(Methoxy)-benzoxazole
Uniqueness
What sets this compound apart is the presence of both the difluoromethyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The difluoromethyl group, in particular, is known for enhancing metabolic stability and binding affinity, making this compound a valuable candidate for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C9H7F2NO2 |
|---|---|
Peso molecular |
199.15 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-6-methoxy-1,3-benzoxazole |
InChI |
InChI=1S/C9H7F2NO2/c1-13-5-2-3-6-7(4-5)14-9(12-6)8(10)11/h2-4,8H,1H3 |
Clave InChI |
ATEUNQHMLPNHHY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(O2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Diphenylmethyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B12881815.png)
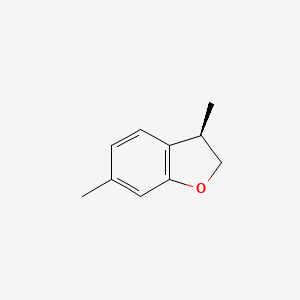
![3-(2-Chlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12881829.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-methyl-4-nitrobenzamide](/img/structure/B12881840.png)
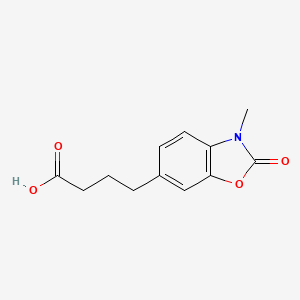
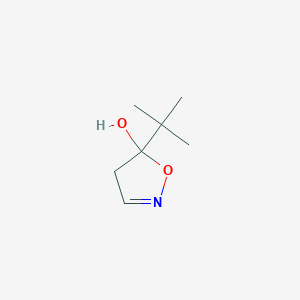
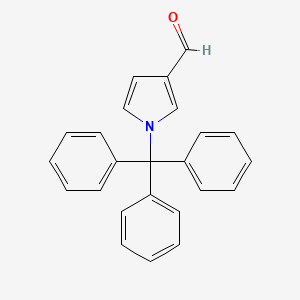
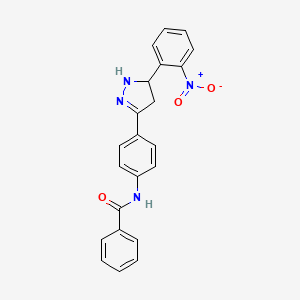
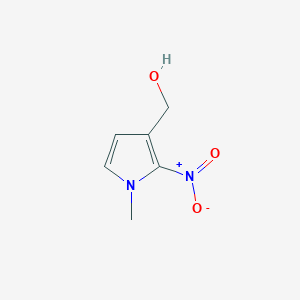
![(4R)-2-(2-fluorophenyl)-4-[(4R)-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12881876.png)
![(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B12881880.png)
